1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Beschreibung

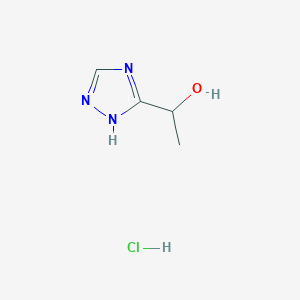

1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol hydrochloride (C₄H₈ClN₃O, molecular weight: 149.58 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an ethanol group, forming a hydrochloride salt . The 1,2,4-triazole ring is a nitrogen-rich aromatic system known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability. Commercial availability indicates its utility as a building block in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCHAKTKBLJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields compared to traditional thermal methods .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is characterized by the following:

- Molecular Formula : C₄H₈ClN₃O

- Molecular Weight : 149.58 g/mol

- CAS Number : 2031260-40-7

- IUPAC Name : this compound

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antifungal and antibacterial activities. For instance, a review highlighted that various triazole derivatives possess broad-spectrum activity against pathogens such as Candida spp. and Staphylococcus aureus .

Case Study: Antifungal Efficacy

A study conducted on the efficacy of triazole derivatives against Candida albicans showed that modifications in the triazole structure could lead to enhanced antifungal activity. The compound was tested in vitro, revealing promising results that warrant further exploration in clinical settings .

Antioxidant Properties

Triazole compounds are also recognized for their antioxidant capabilities. The ability to scavenge free radicals has been attributed to the presence of the triazole ring, which stabilizes reactive intermediates.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

| Other Triazole Derivative | 30 |

The above data indicates that while this compound exhibits antioxidant activity, it is less potent than ascorbic acid but comparable to other triazole derivatives .

Agricultural Applications

The use of triazole compounds in agriculture primarily revolves around their fungicidal properties. They are utilized as fungicides to protect crops from fungal infections.

Case Study: Crop Protection

Research has shown that triazole-based fungicides can effectively control diseases caused by Fusarium and Botrytis species in various crops. Field trials demonstrated that these compounds significantly reduced disease incidence and improved yield compared to untreated controls .

Wirkmechanismus

The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with various biological molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethanamine vs. Ethanol Derivatives

- Target Compound: 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol hydrochloride (C₄H₈ClN₃O) Functional group: Hydroxyl (-OH). Substituents: No aromatic or halogen groups on the triazole ring. Molecular weight: 149.58 g/mol .

Ethanamine Analogues :

- 2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (C₁₁H₁₄ClN₅O):

- Functional group: Primary amine (-NH₂).

- Substituents: 3-Methoxyphenyl on triazole.

- Molecular weight: 267.72 g/mol; m.p. 235–236°C; yield: 48% .

- 2-(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride :

Substituents: Electron-withdrawing nitro group; m.p. 258–260°C; yield: 33% .

- Ethanamine analogues form stable hydrochloride salts with higher melting points, suggesting stronger ionic interactions .

Substituent Modifications on the Triazole Ring

- Methyl Substituent :

- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (C₅H₁₀ClN₄):

- Methyl group at triazole 5-position; molecular weight: 164.62 g/mol .

Halogenated Derivatives :

- 2-(5-(4-[(2-Fluorobenzyl)oxy]-3-iodophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (C₁₇H₁₆ClFIN₄O):

- Substituents: Fluorine and iodine atoms; molecular weight: 535.68 g/mol; yield: 11% .

Pharmacological and Application Differences

- TAAR1 Agonists : Ethanamine derivatives like 2-(5-(4′-Chloro-biphenyl)-4H-triazol-3-yl)ethan-1-amine (LK00764) exhibit potent TAAR1 agonist activity, showing promise in treating psychotic disorders . The primary amine group is critical for receptor interaction.

- Target Compound: No direct pharmacological data are provided, but the hydroxyl group may limit blood-brain barrier penetration compared to amine analogues.

- Agrochemical Potential: Triazole derivatives with methyl or halogen substituents are explored for antifungal and herbicidal activity, leveraging their stability and hydrogen-bonding capacity .

Biologische Aktivität

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, a derivative of the 1,2,4-triazole class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₄H₈ClN₃O

- Molecular Weight : 149.58 g/mol

- CAS Number : 2031260-40-7

The compound features a five-membered aromatic triazole ring that contributes to its biological activity. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological studies .

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole with ethylene oxide in the presence of hydrochloric acid. This method ensures high purity and yield of the product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria and found it effective in inhibiting their growth. The compound's structure allows it to interact with microbial enzymes, disrupting their function .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism is believed to involve the inhibition of specific enzymes associated with cancer cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 7.34 ± 0.21 |

| C6 | 4.56 ± 0.18 |

These values indicate a promising potential for development as an anticancer agent compared to standard treatments like doxorubicin .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies on peripheral blood mononuclear cells (PBMCs) revealed that it can modulate cytokine release (e.g., TNF-α and IL-6), which are critical mediators in inflammatory responses .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target enzymes. For instance, if it targets aromatase enzymes involved in estrogen biosynthesis, it could potentially reduce estrogen levels, impacting hormone-dependent processes such as certain cancers .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Study : A study assessed the antimicrobial activity against various bacterial strains and found that derivatives exhibited varying degrees of effectiveness based on structural modifications.

- Cytotoxicity Assessment : In a comparative study with other triazole derivatives, this compound showed superior cytotoxicity against specific cancer cell lines.

- Inflammatory Response Modulation : Research indicated that treatment with this compound in PBMC cultures led to a significant decrease in pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.